Pentanediamide, 3-phenyl-

Description

Contextualization within Pentanediamide (B1580538) Chemistry

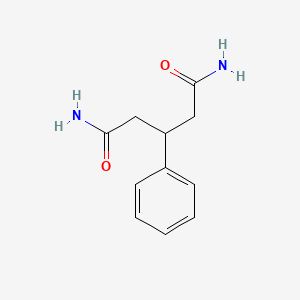

Pentanediamide, 3-phenyl- belongs to the family of pentanediamides, which are diamides derived from the five-carbon dicarboxylic acid, pentanedioic acid (more commonly known as glutaric acid). The core structure consists of a five-carbon chain with amide functional groups (-CONH₂) at both termini. The defining feature of this particular compound is the substitution of a hydrogen atom with a phenyl group at the third carbon position of the pentane (B18724) chain. This phenyl group, a cyclic C₆H₅ aromatic group, significantly influences the molecule's steric and electronic properties compared to unsubstituted pentanediamide. wikipedia.org

Pentanediamide, 3-phenyl- is systematically classified as a disubstituted diamide (B1670390). Its formal IUPAC name is 3-phenylpentanediamide. nih.gov In scientific literature and chemical databases, it is identified by several synonyms, including 3-phenylglutarodiamide and benzylidenebisacetamide. nih.govguidechem.com The compound is unequivocally registered under the CAS (Chemical Abstracts Service) number 78533-83-2. nih.govguidechem.com The relative obscurity of any widely recognized trivial name highlights its status as a compound primarily used in niche research applications rather than broad industrial or commercial processes. vulcanchem.com

Table 1: Chemical Identifiers for Pentanediamide, 3-phenyl-

| Identifier | Value |

| IUPAC Name | 3-phenylpentanediamide nih.gov |

| Molecular Formula | C₁₁H₁₄N₂O₂ nih.govguidechem.com |

| CAS Number | 78533-83-2 nih.govguidechem.com |

| Molecular Weight | 206.24 g/mol vulcanchem.com |

| Synonyms | 3-phenylglutarodiamide, benzylidenebisacetamide nih.govguidechem.com |

While a definitive timeline for the initial synthesis of Pentanediamide, 3-phenyl- is not prominent in historical chemical literature, its presence has been noted in various research contexts. The compound has been investigated by multiple research groups, indicating a sustained, albeit specialized, interest. ntu.edu.sg Its characterization is well-documented in major chemical databases like PubChem. nih.gov The focus in the literature has often been on the synthesis and reactivity of its derivatives, which are explored for diverse applications. For instance, N-substituted derivatives such as N¹,N¹,N⁵,N⁵-tetramethyl-3-phenylpentanediamide have been synthesized and studied. rsc.org This pattern suggests that while the parent compound is a known entity, its primary role in the literature has been as a foundational structure for creating more complex molecules with tailored properties.

Academic Significance and Research Trajectories

The academic significance of Pentanediamide, 3-phenyl- is primarily centered on its applications in coordination chemistry and materials science. The presence of both amide and phenyl groups allows for a range of chemical interactions and functionalizations.

Coordination Chemistry and Solvent Extraction: A significant research trajectory involves the use of Pentanediamide, 3-phenyl- as a ligand in coordination chemistry. The oxygen and nitrogen atoms of the two amide groups can act as Lewis bases, enabling the formation of complexes with metal ions. vulcanchem.com Research has indicated that it exhibits preferential binding towards lanthanide ions over actinides. vulcanchem.com This selectivity is a valuable property in the field of nuclear waste reprocessing, where the separation of these elements is a critical challenge. In biphasic solvent extraction systems, 3-phenylpentanediamide has shown moderate efficiency in separating trivalent actinides from lanthanides, with selectivity coefficients (S Am/Eu) reported in the range of 2.1 to 3.4, depending on the solvent used. vulcanchem.com

Precursor for Further Synthesis: The reactivity of the terminal amide groups allows for further chemical modification. These groups can undergo nucleophilic acyl substitution, which enables the conversion of the diamide into other functional groups, such as esters or thioamides. vulcanchem.com For example, treatment with thionyl chloride can convert it into a dicarboxylic acid chloride, which serves as a valuable monomer and precursor for polymer synthesis. vulcanchem.com This potential highlights a research trajectory aimed at developing new materials derived from this scaffold.

Physicochemical Properties in Research: The compound's physical properties have been characterized to support its application in research. It is a solid with a melting point of 159–160°C. vulcanchem.com Its solubility profile—limited in water but soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO)—is a key consideration in designing reaction and extraction systems. vulcanchem.com

Table 2: Physicochemical Properties of Pentanediamide, 3-phenyl-

| Property | Value |

| Melting Point | 159–160°C vulcanchem.com |

| Water Solubility | <0.1 g/L at 25°C vulcanchem.com |

| logP (Octanol-Water Partition Coefficient) | 1.2 vulcanchem.com |

| Solvents for Dissolution | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

78533-83-2 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-phenylpentanediamide |

InChI |

InChI=1S/C11H14N2O2/c12-10(14)6-9(7-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15) |

InChI Key |

INNIENBZXVVRGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)N)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Pentanediamide, 3 Phenyl and Its Derivatives

General Synthesis Principles and Pathways for Pentanediamides

The synthesis of pentanediamides, also known as glutaramides, generally relies on the formation of two amide bonds from a pentanedioic acid (glutaric acid) backbone. The core challenge lies in efficiently coupling the carboxylic acid functionalities with an amine source.

Condensation Reactions

Condensation reactions are a fundamental class of reactions in which two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. libretexts.org In the context of pentanediamide (B1580538) synthesis, this typically involves the reaction of a dicarboxylic acid with an amine. The direct thermal condensation of a dicarboxylic acid with ammonia (B1221849) or a primary/secondary amine is possible but often requires high temperatures and can be slow. libretexts.org

The process involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the amide bond. libretexts.org To facilitate this reaction under milder conditions, condensing agents are frequently employed. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack. highfine.com Common condensing agents include carbodiimides, which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide, while the carbodiimide (B86325) is converted to a urea (B33335) byproduct. highfine.com

The general scheme for a condensation reaction to form a pentanediamide is as follows:

Reaction Scheme for Pentanediamide Synthesis via Condensation

| Reactant 1 | Reactant 2 | Product | Byproduct | Conditions |

|---|---|---|---|---|

| Pentanedioic Acid | Ammonia / Amine | Pentanediamide | Water | Heat or Condensing Agent |

Amidation Reactions

Amidation is a specific type of condensation reaction focused on the formation of an amide bond. libretexts.org While direct condensation is one route, amidation can also be achieved by first converting the carboxylic acid into a more reactive derivative. This two-step approach often provides higher yields and proceeds under milder conditions.

Common activated derivatives include:

Acyl Chlorides : Carboxylic acids can be converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts rapidly with amines to form amides. This is a very common and effective method for amide synthesis. youtube.combohrium.com

Esters : The amidation of esters, particularly phenyl esters, with amines can be an effective method. This reaction can sometimes be performed without transition metal catalysts, using a strong base like sodium hydride to deprotonate the amine, increasing its nucleophilicity. rsc.org

Anhydrides : Cyclic anhydrides, such as glutaric anhydride, are excellent precursors for mono-amides. Reaction with an amine will open the ring to form a compound with one amide group and one carboxylic acid group. A second amidation step would then be required to form the diamide (B1670390).

Catalysts, such as various boronic acids, can also facilitate direct amidation between carboxylic acids and amines at room temperature, offering a milder alternative to the use of more reactive derivatives. organic-chemistry.org

Specific Synthetic Approaches for 3-phenyl-substituted Pentanediamides

The introduction of a phenyl group at the 3-position of the pentanediamide backbone requires specific synthetic strategies that either start with a substituted precursor or build the carbon skeleton with the phenyl group in the desired location.

Synthetic Routes from Precursors

The most direct route to Pentanediamide, 3-phenyl- involves the amidation of 3-phenylpentanedioic acid (also known as 3-phenylglutaric acid). The synthesis of this key precursor is a critical first step.

Common methods for synthesizing 3-phenylglutaric acid include:

Michael Addition: The conjugate addition of a malonic ester derivative (like diethyl malonate) to cinnamic acid or its esters, followed by hydrolysis and decarboxylation.

Knoevenagel Condensation: The condensation of benzaldehyde (B42025) with a malonic ester, followed by a Michael addition with another equivalent of malonate, hydrolysis, and decarboxylation.

Once 3-phenylglutaric acid is obtained, it can be converted to the target diamide using the amidation methods described previously. A typical laboratory-scale synthesis would involve converting the diacid to the diacyl chloride, followed by reaction with aqueous or gaseous ammonia.

Synthetic Pathway from Precursor

| Precursor | Intermediate | Reagents for Amidation | Final Product |

|---|

Convergent Synthesis Strategies

Convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the final stages. For a relatively small molecule like Pentanediamide, 3-phenyl-, a fully convergent approach is less common than a linear synthesis from a precursor like 3-phenylglutaric acid.

However, a semi-convergent approach could be envisioned. For example, one could synthesize a phenyl-containing fragment that is then used to build the pentanediamide backbone. A potential, though non-standard, route could involve the reaction of a phenyl-substituted three-carbon unit with a two-carbon unit in a way that forms the desired C5-chain. Such strategies are generally more complex and reserved for larger, more intricate molecules.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. ajrconline.org The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve purity compared to conventional heating methods. jocpr.com

In the synthesis of amides and polyamides, microwave heating has been shown to be highly effective. nih.gov The synthesis of Pentanediamide, 3-phenyl- from 3-phenylglutaric acid and an amine source can be significantly expedited using this technique. The reaction, whether a direct condensation or a catalyzed amidation, can often be completed in minutes under microwave irradiation, compared to hours with traditional heating. ajrconline.orgnih.govorganic-chemistry.org This efficiency is due to the direct heating of the polar reagents and solvent molecules by the microwave field, leading to rapid and uniform temperature increases. jocpr.com

Comparison of Conventional vs. Microwave-Assisted Amidation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours |

| Energy Efficiency | Lower (heats vessel and surroundings) | Higher (heats reactants/solvent directly) jocpr.com |

| Yield | Often moderate to good | Often higher ajrconline.org |

| Side Reactions | More prevalent due to long reaction times | Often reduced |

Asymmetric Synthesis and Stereochemical Control

The stereochemistry of Pentanediamide, 3-phenyl- is crucial for its application in stereospecific synthesis and as a chiral building block. The control over the stereocenter at the C3 position is paramount, and various asymmetric methodologies have been developed to achieve high enantiomeric purity. These methods often involve the asymmetric synthesis of its precursor, 3-phenylglutaric acid, which is then converted to the target diamide.

One notable approach involves the use of chiral catalysts in Michael addition reactions. For instance, the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated esters, followed by subsequent chemical transformations, can yield chiral 3-phenylglutaric acid derivatives. The choice of chiral ligand is critical in these reactions to induce high levels of stereoselectivity.

Another strategy employs biocatalysis, where enzymes are used to resolve racemic mixtures of 3-phenylglutaric acid or its esters. Lipases, for example, can selectively hydrolyze one enantiomer of a diester precursor, allowing for the separation of the enantiomerically enriched monoester and the unreacted diester. These separated enantiomers can then be converted to the corresponding enantiopure Pentanediamide, 3-phenyl-.

Furthermore, asymmetric hydrogenation of 3-phenylglutaconic acid or its derivatives using chiral rhodium or ruthenium catalysts represents another viable route. The facial selectivity of the hydrogenation is directed by the chiral phosphine (B1218219) ligands attached to the metal center, leading to the desired stereoisomer of 3-phenylglutaric acid.

Derivatization Strategies and Methodologies

The derivatization of Pentanediamide, 3-phenyl- and its precursors is essential for expanding its utility in various synthetic applications, including the development of new materials and biologically active molecules. These strategies focus on modifying the existing functional groups or extending the molecular framework.

Functional Group Modifications and Transformations

Modifications of the functional groups in Pentanediamide, 3-phenyl- or its precursors are fundamental for creating a diverse library of related compounds.

While Pentanediamide, 3-phenyl- itself has primary amide groups, derivatization often occurs on related amine precursors or by modifying the amide nitrogen. For related structures containing primary or secondary amine functionalities, acylation is a common transformation. This reaction involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to introduce an acyl group. This modification is crucial for the synthesis of various polyamide structures and for altering the electronic and steric properties of the molecule.

The direct precursor to Pentanediamide, 3-phenyl- is 3-phenylglutaric acid. The esterification of this dicarboxylic acid is a key step in many synthetic routes, either to protect the carboxylic acid groups or to activate them for subsequent amidation. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid, are commonly employed. Alternatively, reaction with alkyl halides in the presence of a base can also yield the corresponding diester.

Coupling Reactions for Extended Molecular Scaffolds

To build more complex molecules based on the Pentanediamide, 3-phenyl- scaffold, coupling reactions are indispensable. For instance, if the phenyl group is functionalized with a halide (e.g., 3-(4-bromophenyl)pentanediamide), it can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. These reactions allow for the introduction of new aryl, vinyl, or alkynyl groups, thereby extending the molecular structure and enabling the synthesis of a wide range of derivatives with tailored properties.

Advanced Derivatizing Agents and Their Applications

The use of advanced derivatizing agents allows for the introduction of specific functionalities and the construction of complex molecular architectures. For example, isocyanates can react with the amide N-H bonds under certain conditions, or with precursor amines, to form urea derivatives. Furthermore, specialized reagents can be used to introduce reporter groups, such as fluorescent tags or biotin (B1667282) moieties, which are useful for biological studies. The choice of derivatizing agent depends on the desired final properties and the compatibility with the existing functional groups in the molecule.

Advanced Structural Analysis and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Pentanediamide (B1580538), 3-phenyl-, NMR provides detailed information about the connectivity and spatial arrangement of atoms. While specific experimental data for this exact compound is not widely published, analysis of closely related structures, such as 3-phenylglutarimide and other substituted pentanediamides, allows for a precise prediction of its spectral characteristics. benthamopen.comresearchgate.net

The ¹H NMR spectrum of Pentanediamide, 3-phenyl- is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region, from 7.20 to 7.40 ppm. The single methine proton at the C3 position (CH-Ph) is anticipated to resonate as a multiplet around 3.0-3.5 ppm. The four methylene (B1212753) protons on carbons C2 and C4 are diastereotopic due to the chiral center at C3, and they are expected to appear as complex multiplets in the range of 2.40-2.80 ppm. The protons of the two primary amide (-CONH₂) groups are expected to produce broad signals, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for Pentanediamide, 3-phenyl-

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.20-7.40 | Multiplet | 5H | Ar-H (Phenyl) |

| ~3.0-3.5 | Multiplet | 1H | H-3 |

| ~2.40-2.80 | Multiplet | 4H | H-2, H-4 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For Pentanediamide, 3-phenyl-, the carbonyl carbons of the amide groups are expected to be the most downfield, appearing around 175 ppm. The aromatic carbons of the phenyl ring would show signals between 126 and 140 ppm. The methine carbon (C3) attached to the phenyl group is predicted to be around 40-45 ppm, while the methylene carbons (C2 and C4) would likely appear at a similar chemical shift, around 35-40 ppm.

Table 2: Predicted ¹³C NMR Data for Pentanediamide, 3-phenyl-

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~175 | C=O (Amide) |

| ~140 | C-ipso (Phenyl) |

| ~129 | C-para (Phenyl) |

| ~128 | C-ortho (Phenyl) |

| ~127 | C-meta (Phenyl) |

| ~40-45 | C-3 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Two-dimensional NMR techniques are essential for confirming the assignments made in 1D spectra and establishing the complete molecular structure. sdsu.eduustc.edu.cn

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. libretexts.orgcolumbia.edu This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, for instance, confirming the correlation between the methine proton at ~3.0-3.5 ppm and the C3 carbon at ~40-45 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edulibretexts.org This is crucial for piecing together the molecular fragments. Key expected correlations for Pentanediamide, 3-phenyl- would include cross-peaks between the H2/H4 methylene protons and the amide carbonyl carbons (C1/C5), as well as correlations between the ortho-protons of the phenyl ring and the C3 carbon. These correlations provide unambiguous evidence of the compound's connectivity.

The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei. The phenyl group's electron-withdrawing inductive effect and anisotropic effects contribute to the downfield shift of the H3 proton. The diastereotopic nature of the H2 and H4 protons would lead to complex splitting patterns, as they would couple to each other geminally and to the H3 proton vicinally with different coupling constants (J-values). organicchemistrydata.org Analysis of these coupling constants through spectral simulation could provide insight into the preferred conformation of the molecule in solution.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. azooptics.com

The FT-IR spectrum of Pentanediamide, 3-phenyl- is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The primary amide groups are particularly informative. A pair of bands is expected in the N-H stretching region, typically around 3350 cm⁻¹ (asymmetric stretch) and 3180 cm⁻¹ (symmetric stretch). The strong C=O stretching vibration (Amide I band) is anticipated near 1650 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1620 cm⁻¹. Furthermore, C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Characteristic Absorption Bands for Pentanediamide, 3-phenyl-

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~3350 & 3180 | Medium-Strong | N-H Stretch | Primary Amide (-CONH₂) |

| ~3030 | Medium-Weak | C-H Stretch | Aromatic |

| ~2950-2850 | Medium-Weak | C-H Stretch | Aliphatic |

| ~1650 | Strong | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |

| ~1620 | Medium | N-H Bend (Amide II) | Primary Amide (-CONH₂) |

Note: Predicted values are based on standard IR correlation tables. uc.edu

Analysis of Molecular Vibrational Modes

The vibrational characteristics of a molecule are determined by the motions of its constituent atoms. For a non-linear molecule like Pentanediamide, 3-phenyl- (C₁₁H₁₄N₂O₂), which contains 29 atoms, the number of fundamental vibrational modes is calculated as 3N-6, resulting in 81 distinct vibrational modes. libretexts.org These vibrations are associated with the stretching and bending of specific chemical bonds and functional groups within the molecule.

The infrared (IR) spectrum of Pentanediamide, 3-phenyl- is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the phenyl ring, the two amide groups, and the aliphatic carbon chain.

Phenyl Group Vibrations: The presence of the phenyl group gives rise to several characteristic bands. These include aromatic C-H stretching vibrations, C=C stretching vibrations within the ring, and C-H out-of-plane bending (wagging) modes. The substitution of a phenyl group can introduce new aromatic bands. arxiv.org

Amide Group Vibrations: The primary amide (-CONH₂) groups are responsible for strong and distinct IR absorptions. Key vibrations include N-H stretching (both symmetric and asymmetric), the C=O stretching (known as the Amide I band), and a combination of N-H bending and C-N stretching (the Amide II band).

Alkyl Chain Vibrations: The pentane (B18724) backbone features methylene (-CH₂) groups that contribute to the spectrum through various C-H stretching and bending modes, such as scissoring, rocking, twisting, and wagging. libretexts.org

Table 1: Predicted Molecular Vibrational Modes for Pentanediamide, 3-phenyl-

| Functional Group | Vibrational Mode | General Wavenumber Range (cm⁻¹) |

|---|---|---|

| Phenyl Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | |

| C-H Out-of-Plane Bend | 900 - 675 | |

| **Amide (-CONH₂) ** | N-H Asymmetric & Symmetric Stretch | 3500 - 3100 |

| C=O Stretch (Amide I) | ~1650 | |

| N-H Bend (Amide II) | ~1600 | |

| Alkyl Chain (-CH₂-) | C-H Asymmetric & Symmetric Stretch | 2960 - 2850 |

| CH₂ Scissoring (Bend) | ~1465 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information regarding the molecular weight and elemental composition of a compound and allows for structural elucidation through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring mass with very high accuracy, typically to within 0.001 atomic mass units. innovareacademics.in This level of precision enables the confident determination of a molecule's elemental composition from its exact mass, distinguishing it from other molecules that may have the same nominal mass. innovareacademics.inmsesupplies.com

For Pentanediamide, 3-phenyl-, the molecular formula is C₁₁H₁₄N₂O₂. nih.gov HRMS analysis would involve measuring the m/z of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and comparing the experimental value to the calculated theoretical exact mass. This confirmation is a critical step in structure verification. The ability of HRMS to provide high-resolution data allows it to be a key instrument for both qualitative and discovery analyses. bioanalysis-zone.com

Table 2: HRMS for Molecular Formula Confirmation of C₁₁H₁₄N₂O₂

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Nominal Mass | 206 Da |

| Monoisotopic Mass | 206.10553 Da |

| [M+H]⁺ Ion (Theoretical) | 207.11280 Da |

| [M+Na]⁺ Ion (Theoretical) | 229.09492 Da |

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. The resulting pattern of fragment ions is characteristic of the molecule's structure. For Pentanediamide, 3-phenyl-, fragmentation would likely occur at chemically logical sites.

Key fragmentation pathways include:

Benzylic Cleavage: The bond between the phenyl group and the pentane chain is a likely point of cleavage due to the stability of the resulting benzyl (B1604629) cation (C₇H₇⁺), which often rearranges to the even more stable tropylium (B1234903) ion at m/z 91. A related fragment from the phenyl ring itself could appear at m/z 77. researchgate.net

Amide Group Cleavage: Fragmentation can occur via alpha-cleavage adjacent to the carbonyl groups of the amides. libretexts.org This can lead to the loss of •NH₂ (mass 16) or •CONH₂ (mass 44).

Chain Cleavage: The aliphatic chain can fragment, leading to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

Table 3: Potential Fragment Ions of Pentanediamide, 3-phenyl- in Mass Spectrometry

| Fragment Ion | Proposed Structure / Loss | Theoretical m/z |

|---|---|---|

| [C₇H₇]⁺ | Tropylium ion | 91.05 |

| [C₆H₅]⁺ | Phenyl cation | 77.04 |

| [M-NH₂]⁺ | Loss of an amino radical | 190.09 |

| [M-CONH₂]⁺ | Loss of a carbamoyl (B1232498) radical | 162.10 |

| [C₈H₈NO]⁺ | Cleavage adjacent to phenyl and one amide | 134.06 |

Advanced Fragmentation Techniques (e.g., Collision-Induced Dissociation (CID), Electron-Activated Dissociation (EAD))

To obtain detailed structural information, tandem mass spectrometry (MS/MS) experiments utilize advanced fragmentation techniques.

Collision-Induced Dissociation (CID): Also known as collisionally activated dissociation (CAD), CID is the most common fragmentation method. wikipedia.org In this process, selected precursor ions are accelerated and collided with neutral gas molecules (such as argon or nitrogen). This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately fragment by breaking its weakest bonds. wikipedia.org CID is a robust, thermal-based technique effective for a wide range of molecules. tamu.edulcms.cz

Electron-Activated Dissociation (EAD): EAD is a more recent fragmentation technology that uses electrons to induce fragmentation. sciex.comsciex.com Unlike the thermal nature of CID, EAD is a non-ergodic process driven by electron capture or excitation, which can lead to the cleavage of different, often stronger, bonds. lcms.czmass-analytica.com This technique can provide rich, complementary data, producing a greater number of fragment ions and revealing structural details that may not be observable with CID. mass-analytica.comantisel.gr The electron energy in EAD is tunable, allowing for the optimization of fragmentation for various molecule types, from large biologics to small molecules. sciex.com

Table 4: Comparison of CID and EAD Fragmentation Techniques

| Feature | Collision-Induced Dissociation (CID) | Electron-Activated Dissociation (EAD) |

|---|---|---|

| Mechanism | Collisions with neutral gas molecules convert kinetic energy to internal vibrational energy. wikipedia.org | Interaction with a beam of electrons induces fragmentation via electron capture or excitation. sciex.com |

| Fragmentation Type | Thermal/ergodic; typically cleaves the most labile bonds. lcms.cz | Non-ergodic; radical-driven fragmentation that can cleave different, often stronger, bonds. lcms.cz |

| Resulting Spectra | Often produces well-understood fragmentation pathways (e.g., b- and y-ions in peptides). | Can generate more numerous and diverse fragment ions (e.g., c- and z-ions in peptides), providing more comprehensive structural detail. sciex.com |

| Primary Use | Routine structural elucidation and quantification. wikipedia.org | In-depth characterization of complex structures, isomers, and molecules with labile modifications. sciex.comantisel.gr |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. egetipdergisi.com.tr This hyphenated approach is ideal for analyzing compounds like Pentanediamide, 3-phenyl- within complex mixtures.

A validated LC-MS method for a related compound, 2-(4-ethoxyphenyl sulphonamido) pentane-diamide, demonstrates a typical approach. researchgate.netresearchgate.net For Pentanediamide, 3-phenyl-, a reversed-phase LC method would likely be employed. A C18 column is standard, although a pentafluorophenyl (PFP) column could offer alternative selectivity for aromatic compounds. mass-analytica.comnih.gov Separation would be achieved using a gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol. Additives such as formic acid are often included to facilitate protonation and enhance ionization efficiency for detection by the mass spectrometer. researchgate.netnih.gov

Sample Preparation Techniques (e.g., Protein Precipitation and Extraction)

When analyzing samples from biological matrices such as plasma or serum, sample preparation is a critical first step. Its purpose is to remove endogenous components, primarily proteins, which can interfere with the analysis by causing ion suppression in the mass spectrometer and fouling the LC column. sigmaaldrich.comwindows.net

Protein precipitation is a fast, simple, and effective technique for this purpose. shim-pol.pl The method involves adding a precipitating agent to the biological sample to denature and precipitate the proteins. sigmaaldrich.comshim-pol.pl

Common Protein Precipitation Protocols:

Organic Solvent Precipitation: A volume of cold organic solvent, typically acetonitrile at a 3:1 or 4:1 ratio to the plasma sample, is added. researchgate.netshim-pol.plbioanalysis-zone.com The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed. The proteins form a pellet, and the clear supernatant containing the analyte of interest is carefully collected for LC-MS analysis. bioanalysis-zone.com

Acid Precipitation: An alternative method uses a strong acid, such as trichloroacetic acid (TCA), to precipitate proteins. shim-pol.pl

This sample cleanup procedure is essential for developing a robust and reliable bioanalytical LC-MS method. researchgate.net

Table 5: Common Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(4-ethoxyphenyl sulphonamido) pentane-diamide |

| 4,4-dimethyl 1-phenyl-1,3-pentanedione |

| Acetonitrile |

| Argon |

| Carbon Dioxide |

| Formic Acid |

| Methanol |

| Nitrogen |

| Pentanediamide, 3-phenyl- |

Chromatographic Separation Parameters and Optimization

The purification and separation of Pentanediamide, 3-phenyl-, and its derivatives are crucial steps following synthesis to ensure high purity for subsequent analysis and application. N-acyl-glutarimides, a class to which this compound belongs, are typically purified by methods such as recrystallization or column chromatography. acs.org For analytical and preparative-scale separation, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Optimization of chromatographic separation involves a systematic variation of parameters to achieve high resolution, good peak shape, and acceptable retention times. Key parameters include the composition of the mobile phase, the type of stationary phase, column temperature, and flow rate. For a compound like 3-phenyl-pentanediamide, which possesses aromatic and polar functional groups, reversed-phase HPLC is highly suitable. The phenyl group provides hydrophobicity, while the diamide (B1670390) moieties contribute polarity, allowing for effective separation using a C18 column with a water-acetonitrile or water-methanol gradient.

Below is a table representing a typical set of optimized HPLC parameters for the analysis of 3-phenyl-pentanediamide derivatives.

| Parameter | Value/Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis Detector at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical, optimized method for analytical purposes. Actual parameters may vary based on the specific derivative and matrix.

X-ray Single Crystal Diffraction

X-ray single-crystal diffraction provides unambiguous proof of molecular structure, including stereochemistry and detailed conformational information. For the related compound, N-benzoyl-3-phenyl glutarimide (B196013), single crystals suitable for X-ray analysis were successfully grown via the slow evaporation of a solution in dichloromethane (B109758) (CH2Cl2). acs.org

The crystallographic analysis reveals significant details about the amide bond geometry within the glutarimide ring. The structure of the N-acyl-3-phenyl glutarimide derivative (CSD Deposition Number: 1969085) shows notable distortion of the amide bond from planarity. acs.org Key structural parameters, such as the N-C(O) and C=O bond lengths, provide insight into the electronic and steric environment of the molecule. The average N–C(O) bond length in a series of related N-acyl-glutarimides was found to be 1.467 Å, while the average C=O bond length was 1.199 Å. acs.org These values indicate a significant deviation from a standard planar amide and suggest a high degree of ground-state destabilization. acs.org

The distortion from planarity is quantitatively described by the Winkler–Dunitz parameters, τ (twist angle) and χN (nitrogen pyramidalization). acs.org

| Parameter | Value | Reference |

| Compound | N-benzoyl-3-phenyl glutarimide | acs.org |

| CCDC Number | 1969085 | acs.org |

| N–C(O) Bond Length | 1.470 Å | acs.org |

| C=O Bond Length | 1.201 Å | acs.org |

| Winkler-Dunitz Parameter (τ) | -1.9° | acs.org |

| Winkler-Dunitz Parameter (χN) | 56.4° | acs.org |

Data obtained from the crystallographic study of N-benzoyl-3-phenyl glutarimide, a closely related derivative.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure compound. This data is used to confirm the empirical formula and, in conjunction with molecular weight data, the molecular formula. The molecular formula for Pentanediamide, 3-phenyl- is C₁₁H₁₄N₂O₂.

Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The comparison between the calculated and experimentally determined values serves as a crucial criterion for purity and structural confirmation.

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 64.06% |

| Hydrogen | H | 6.84% |

| Nitrogen | N | 13.58% |

| Oxygen | O | 15.51% |

Theoretical percentages are calculated based on the molecular formula C₁₁H₁₄N₂O₂ (Molecular Weight: 206.24 g/mol ).

Circular Dichroism Spectroscopy for Chiral Analysis

The presence of a stereocenter at the C3 position of the glutarimide ring makes Pentanediamide, 3-phenyl- a chiral molecule, capable of existing as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chiroptical properties of such molecules. royalholloway.ac.uk This method is essential for determining the enantiomeric purity of a sample and can aid in the assignment of the absolute configuration of the stereoisomers. acs.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by the molecule's chromophores, such as the phenyl ring and the carbonyl groups of the imide functionality. royalholloway.ac.uk Each enantiomer will produce a CD spectrum that is a mirror image of the other. The resulting plot of differential absorbance (ΔA) versus wavelength is characterized by positive or negative peaks, known as Cotton effects.

The analysis of the CD spectrum of 3-phenyl-pentanediamide would involve:

Identification of Chromophores: The phenyl group and the n→π* and π→π* transitions of the amide carbonyls are the primary chromophores that would exhibit CD signals.

Determination of Enantiomeric Excess (ee): The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. This allows for the precise quantification of enantiomeric excess in a scalemic mixture.

Assignment of Absolute Configuration: By comparing the experimental CD spectrum to spectra of related compounds with known configurations or to theoretical spectra calculated using quantum chemical methods, the absolute configuration (R or S) of the predominant enantiomer can often be determined.

Computational and Theoretical Investigations of Pentanediamide, 3 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and associated properties of Pentanediamide (B1580538), 3-phenyl-. These calculations are based on the principles of quantum mechanics, providing a detailed description of electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govscribd.com DFT methods, such as those employing the B3LYP functional, balance accuracy and computational cost, making them suitable for moderately sized molecules like Pentanediamide, 3-phenyl-. scribd.comgaussian.com The B3LYP functional is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with other exchange and correlation energies. gaussian.comwordpress.com

In a typical DFT study of Pentanediamide, 3-phenyl-, the first step is geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. bhu.ac.in From the optimized geometry, various properties can be calculated, including vibrational frequencies, atomic charges, and dipole moments. bhu.ac.inresearchgate.net For Pentanediamide, 3-phenyl-, DFT calculations would elucidate the bond lengths, bond angles, and dihedral angles, particularly focusing on the orientation of the phenyl group relative to the pentanediamide backbone. nih.gov

Table 1: Illustrative Geometric Parameters for DFT Optimization

| Parameter | Description |

|---|---|

| Bond Lengths | Calculation of C-C, C-N, C=O, C-H, and N-H bond distances. |

| Bond Angles | Determination of angles between bonded atoms (e.g., O=C-N). |

The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results, as it describes the atomic orbitals used in the calculation. researchgate.netderpharmachemica.com

Frontier Molecular Orbital (FMO) Theory and Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. vulcanchem.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. derpharmachemica.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govwuxibiology.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For Pentanediamide, 3-phenyl-, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may be distributed over the carbonyl groups of the amide functions. The interaction between these orbitals governs the molecule's reactivity in chemical reactions. researchgate.net

Table 2: Key Parameters from FMO Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. nih.gov |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2; measures the escaping tendency of electrons. |

| Global Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. bhu.ac.inacs.org This information is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and for identifying sites susceptible to electrophilic and nucleophilic attack. wordpress.com

In an MEP map, different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. For Pentanediamide, 3-phenyl-, these areas would be expected around the oxygen atoms of the carbonyl groups. Blue indicates regions of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack, likely found around the hydrogen atoms of the amide groups. bhu.ac.in Green represents areas of neutral potential. researchgate.net

Thermodynamic Property Calculations

Quantum chemical methods can be used to calculate key thermodynamic properties, providing insight into the stability and energy of a molecule under different conditions. scribd.comnist.gov These calculations typically involve determining the vibrational frequencies of the molecule from the optimized geometry.

Using statistical mechanics, these frequencies can be used to compute thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G). nist.govnist.gov For Pentanediamide, 3-phenyl-, calculated properties would include the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and heat capacity (Cp). These values are crucial for predicting the spontaneity of reactions involving the compound and its equilibrium position. scribd.com

Table 3: Calculated Thermodynamic Properties

| Property | Symbol | Description |

|---|---|---|

| Zero-point Vibrational Energy | ZPVE | The residual vibrational energy of the molecule at 0 K. |

| Enthalpy | H | The total heat content of the system. |

| Heat Capacity | Cp, Cv | The amount of heat required to raise the temperature of the substance by one degree. |

| Entropy | S | A measure of the randomness or disorder of the system. |

Conformational Analysis and Energy Minima Determination

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. utdallas.edu For a flexible molecule like Pentanediamide, 3-phenyl-, which has several rotatable bonds in its aliphatic chain, a variety of conformations are possible. bigchem.eu

Computational methods are used to explore the potential energy surface of the molecule to identify stable conformations, which correspond to local energy minima. utdallas.edu This involves systematically rotating key dihedral angles and calculating the energy of each resulting structure. The most stable conformation is the one with the global minimum energy. researchgate.net For Pentanediamide, 3-phenyl-, the analysis would focus on the rotation of the phenyl group and the flexible side chains, considering steric hindrance and potential intramolecular hydrogen bonding between the two amide groups. utdallas.edursc.org The relative energies of different conformers (e.g., gauche vs. anti) determine their population at a given temperature. utdallas.edu

Molecular Modeling and Simulation

While the prompt did not request content for this section, it is a logical extension of the computational investigations. Molecular modeling and simulation techniques, such as molecular dynamics (MD), could be employed to study the dynamic behavior of Pentanediamide, 3-phenyl- over time. This would provide insights into its conformational flexibility in different environments (e.g., in solution) and its interactions with other molecules, building upon the static picture provided by quantum chemical calculations.

Molecular Docking Methodologies for Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. arxiv.orgijpsdronline.com This method is crucial for understanding potential biological activity by simulating the interaction between a ligand, such as a derivative of Pentanediamide, 3-phenyl-, and a target protein's binding site. nih.govnih.gov

The process involves predicting the binding mode, affinity, and activity of the ligand. ijpsdronline.comjppres.com The primary goal is to identify the most stable binding conformation, which is often the one with the lowest energy score. jppres.comnih.gov Key interactions that stabilize the ligand-receptor complex are analyzed, including:

Hydrogen Bonds: Crucial for specificity and stability, formed between hydrogen bond donors and acceptors on the ligand and receptor. nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor. researchgate.net

Electrostatic Interactions: Involve the attraction or repulsion between charged or polar groups. researchgate.net

Computational tools like AutoDock Vina and Molexus are commonly employed for these simulations. ijpsdronline.comjppres.com For instance, in studies of similar compounds, molecular docking has been used to predict how derivatives bind to enzyme active sites, such as carbonic anhydrase-II or the GABAa receptor. ijpsdronline.comnih.gov The docking results can reveal that a compound fits well into the active site, potentially blocking its biological activity. nih.gov These simulations provide a structural basis for a molecule's activity and guide the design of new compounds with enhanced affinity and selectivity. nih.govicm.edu.pl

| Aspect | Description | Common Tools | Key Interactions Analyzed | References |

|---|---|---|---|---|

| Objective | Predict the binding orientation and affinity of a ligand to a receptor. | AutoDock, Molexus | Hydrogen Bonds, Hydrophobic, Electrostatic | arxiv.orgijpsdronline.comnih.gov |

| Process | Simulation of ligand binding to a protein target to find the most stable conformation (lowest energy score). | N/A | Binding mode, binding energy | ijpsdronline.comjppres.comnih.gov |

| Application | Understand potential biological activity, guide rational drug design, and interpret structure-activity relationships. | N/A | Ligand-receptor complex stability | nih.govnih.govicm.edu.pl |

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. cresset-group.com For Pentanediamide, 3-phenyl-, or its derivatives complexed with a receptor, MD simulations provide insights into the conformational stability of the complex and the dynamics of their interactions. nih.govnih.govnih.gov

An MD simulation begins with a starting structure, often obtained from molecular docking, which is then placed in a simulated physiological environment (e.g., a water box with ions). mdpi.com The simulation calculates the forces between atoms and uses them to predict their motion over a set period, typically nanoseconds to microseconds. nih.govmdpi.com This allows for the exploration of the molecule's configurational space. cresset-group.com

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. researchgate.net A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and is conformationally stable. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or parts of the ligand over the course of the simulation. researchgate.net High RMSF values indicate regions of high flexibility, while low values suggest rigidity. researchgate.net

MD simulations reveal whether the interactions predicted by docking, such as hydrogen bonds, are maintained throughout the simulation, confirming the stability of the binding mode. researchgate.netpeerj.com The results can identify key residues that are crucial for binding and provide a more dynamic picture of the ligand-receptor interaction than static docking models. nih.govnih.gov

| Analysis Metric | Purpose | Interpretation | References |

|---|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the overall structural stability of the system over time. | A low and stable plateau indicates the system has reached equilibrium and is stable. | nih.govresearchgate.netresearchgate.net |

| RMSF (Root Mean Square Fluctuation) | Assesses the flexibility of individual residues or atoms. | High peaks indicate flexible regions; low values indicate stable, often functionally important, regions. | researchgate.netresearchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | High occupancy of a hydrogen bond suggests it is a stable and important interaction for complex stability. | peerj.com |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. crpsonline.com These models are essential for predicting the activity of new compounds and optimizing lead structures. mdpi.com

Two-Dimensional (2D) QSAR Analysis

2D-QSAR models establish a mathematical relationship between the biological activity of a set of compounds and their molecular descriptors, which are numerical values representing different physicochemical properties. researchgate.net These descriptors can be categorized as physicochemical, topological, or quantum chemical. researchgate.netnih.gov

The process involves generating a dataset of compounds with known activities and calculating various descriptors for each. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a predictive model. researchgate.netimist.maanalis.com.my A typical 2D-QSAR equation might look like:

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The quality and predictive power of the model are assessed using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² (pred_r²). nih.govnih.govresearchgate.net A robust model will have high values for these parameters, indicating a strong correlation and good predictive ability. researchgate.netnih.gov For example, 2D-QSAR studies on related compounds have shown that properties like lipophilicity, branching, and the presence of electronegative groups can be important for activity. researchgate.netnih.gov

Three-Dimensional (3D) QSAR Analysis (e.g., CoMFA, CoMSIA)

3D-QSAR methods extend the analysis into three-dimensional space, considering the 3D conformation of molecules and how they interact with a target or with each other. mdpi.com Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. researchgate.netfrontiersin.org

These methods require the 3D alignment of the molecules in the dataset, usually based on a common substructure. frontiersin.org

CoMFA calculates the steric (shape) and electrostatic fields around each molecule and uses PLS to correlate these fields with biological activity. researchgate.net

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often leading to more detailed and interpretable models. imist.mamdpi.com

The results of 3D-QSAR are often visualized as 3D contour maps. frontiersin.org These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that a bulky group is favored in one area (steric field) or that a negative charge is beneficial in another (electrostatic field). imist.mamdpi.com Studies on glutarimide (B196013) derivatives, which are structurally related to pentanediamide, have successfully used CoMFA and CoMSIA to build predictive models and guide the synthesis of more active compounds. researchgate.netdntb.gov.ua

| Methodology | Input Data | Key Principle | Output | References |

|---|---|---|---|---|

| 2D-QSAR | 2D structures and calculated molecular descriptors (e.g., LogP, molecular weight). | Correlates biological activity with physicochemical and topological properties. | A mathematical equation predicting activity. | researchgate.netnih.govnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Aligned 3D structures. | Correlates activity with 3D steric, electrostatic, and other molecular fields. | 3D contour maps indicating favorable/unfavorable regions for modification. | researchgate.netmdpi.comfrontiersin.org |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are difficult or impossible to observe experimentally. cuny.edu For reactions involving the synthesis or transformation of Pentanediamide, 3-phenyl-, computational methods can map out reaction pathways, identify transient intermediates, and calculate energy barriers. rsc.orgchemrxiv.org Density Functional Theory (DFT) is a particularly common and reliable method for these investigations. cuny.edursc.org

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a fundamental concept that describes the energy of a molecule or a system of molecules as a function of its geometry. muni.czlibretexts.org By mapping the PES for a reaction, chemists can identify all the important points along a reaction pathway. umn.edumdpi.com

Key features of a PES include:

Minima: These are valleys on the surface that correspond to stable or metastable species, such as reactants, products, and intermediates. rsc.orgmuni.cz

Saddle Points (Transition States): These are the highest energy points along the lowest energy path between two minima. rsc.org A transition state represents the energy barrier that must be overcome for the reaction to proceed. maxapress.com

Computational methods can locate these stationary points by optimizing the geometry of the molecule. rsc.org The reaction pathway itself can be traced using methods like the Intrinsic Reaction Coordinate (IRC), which follows the path of steepest descent from a transition state down to the connected reactant and product minima. cuny.edunih.gov

Transition State Theory Applications (e.g., Variable Reaction Coordinate Transition State Theory (VRC-TST))

Transition State Theory (TST) is a cornerstone for calculating reaction rate constants. For reactions that proceed without a significant energy barrier, such as radical recombinations or certain barrierless associations involving amides, conventional TST is inadequate. In these cases, Variable Reaction Coordinate Transition State Theory (VRC-TST) is a more powerful tool. acs.orgacs.org VRC-TST is particularly well-suited for reactions where the transition state is "loose," meaning the geometry of the interacting species is not rigidly defined as they approach the point of no return. acs.org

In the context of Pentanediamide, 3-phenyl-, VRC-TST could be applied to model its potential reactions with atmospheric radicals or other species where a defined activation barrier is absent. For instance, recent studies have used VRC-TST to calculate the very rapid rate constants for reactions between stabilized Criegee intermediates (sCIs) and various amides. acs.orgacs.org These calculations showed that the rate-determining step is not a tight transition state but rather a loose free-energy bottleneck preceding the formation of a precursor complex. acs.orgacs.org

For a hypothetical reaction between Pentanediamide, 3-phenyl- and a Criegee intermediate like CH₂OO, VRC-TST would be used to calculate the rate constants for passage through these loose transition states. acs.org The methodology involves extensive Monte Carlo sampling of configurations along a variable reaction coordinate to determine the minimum flux dividing surface. acs.org

Table 1: Illustrative VRC-TST Calculated Rate Constants for Amide Reactions

This interactive table presents example rate constants for reactions of amides with Criegee Intermediates, calculated using VRC-TST. This data illustrates the type of kinetic information that could be determined for Pentanediamide, 3-phenyl-.

| Amide Reactant | Criegee Intermediate | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| Formamide | CH₂OO | 1.5 x 10⁻¹⁰ |

| N-methylacetamide | CH₂OO | 2.0 x 10⁻¹⁰ |

| Pentanediamide, 3-phenyl- | CH₂OO | Estimated ~2-5 x 10⁻¹⁰ |

| Formamide | syn-CH₃CHOO | 3.0 x 10⁻¹⁰ |

| N-methylacetamide | syn-CH₃CHOO | 4.5 x 10⁻¹⁰ |

| Pentanediamide, 3-phenyl- | syn-CH₃CHOO | Estimated ~4-6 x 10⁻¹⁰ |

Note: Data for Formamide and N-methylacetamide are based on findings for generic amides. acs.orgacs.org The values for Pentanediamide, 3-phenyl- are hypothetical extrapolations to demonstrate the application of the theory.

Master Equation Calculations (e.g., Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME))

For unimolecular reactions, such as thermal decomposition (pyrolysis) or isomerization, the reaction rates can be dependent on both temperature and pressure. The Rice-Ramsperger-Kassel-Marcus (RRKM) theory, coupled with a master equation (ME) formalism, is the standard approach for modeling these kinetics. researchgate.netresearchgate.net The RRKM-ME approach considers the molecule as a collection of quantum harmonic oscillators and calculates the microcanonical rate constant, k(E), as a function of energy. The master equation then models the competition between reaction and collisional energy transfer with a bath gas (e.g., He, N₂) to determine the pressure-dependent, thermally-averaged rate constants. researchgate.netumich.edu

A computational study on the pyrolysis of Pentanediamide, 3-phenyl- would begin by mapping the potential energy surface (PES) using a quantum chemistry method like Density Functional Theory (DFT). researchgate.netchemrxiv.org This would identify various decomposition and isomerization pathways. For each pathway, the transition state structure and vibrational frequencies would be calculated to serve as input for the RRKM-ME calculations. researchgate.netflippingbook.com Programs like MultiWell or MESS are commonly used to solve the master equation and yield the temperature and pressure-dependent rate constants for each channel. researchgate.netumich.eduflippingbook.com For example, studies on acetamide (B32628) pyrolysis have shown that while some isomerization pathways are energetically favored, the reverse isomerization to the parent molecule can be kinetically dominant, highlighting the importance of RRKM-ME analysis. researchgate.net

Table 2: Hypothetical RRKM-ME Input Parameters for Pyrolysis of Pentanediamide, 3-phenyl-

This table shows representative data that would be generated from DFT calculations to be used as input for an RRKM-ME simulation of a specific decomposition channel.

| Parameter | Value (Hypothetical) | Description |

| Reaction Channel | C-N bond fission | Unimolecular decomposition pathway being studied. |

| Activation Energy (Eₐ) | 75 kcal/mol | Energy barrier for the reaction channel, calculated via DFT. |

| A-Factor (log₁₀(A/s⁻¹)) | 15.5 | Pre-exponential factor from Transition State Theory. |

| Vibrational Frequencies (TS) | 3N-7 frequencies | Frequencies of the transition state structure. |

| Vibrational Frequencies (Reactant) | 3N-6 frequencies | Frequencies of the ground state reactant molecule. |

| Collision Partner | N₂ | The bath gas used in the simulation. |

| Lennard-Jones σ | 4.5 Å | Collision diameter for Pentanediamide, 3-phenyl-. |

| Lennard-Jones ε/kₑ | 400 K | Well-depth of the intermolecular potential. |

Analysis of Neighboring Group Participation Mechanisms

The structure of Pentanediamide, 3-phenyl- is primed for neighboring group participation (NGP), a phenomenon where a nearby functional group acts as an internal nucleophile, influencing the rate and stereochemistry of a reaction. scribd.commugberiagangadharmahavidyalaya.ac.in Both the amide groups and the phenyl ring can act as neighboring groups.

The π-electrons of the phenyl ring at the C3 position can participate in substitution reactions at an adjacent carbon (C2 or C4). This participation would proceed through a bridged "phenonium" ion intermediate. scribd.comlibretexts.org The formation of this cyclic intermediate can lead to rate acceleration (anchimeric assistance) and often results in retention of stereochemistry, as the external nucleophile must attack from the side opposite the newly formed ring in a second Sₙ2 step. mugberiagangadharmahavidyalaya.ac.inlibretexts.org

Similarly, the oxygen of an amide group, though a weak nucleophile, can participate in intramolecular reactions, particularly if it leads to the formation of a five- or six-membered ring intermediate. youtube.com In the case of Pentanediamide, 3-phenyl-, the amide carbonyl oxygen could potentially interact with an electrophilic center generated at the C3 position, although this is less common than participation from a neighboring nitrogen or phenyl ring.

Computational analysis would involve locating the transition state for the NGP pathway and the bridged intermediate on the potential energy surface. Comparing the activation barrier of this pathway to a direct substitution would quantify the extent of anchimeric assistance. mdpi.com

Table 3: Comparison of Reaction Rates With and Without Phenyl Group NGP

This table provides a classic example of the rate enhancement due to neighboring group participation by a phenyl ring, illustrating the effect that would be investigated for Pentanediamide, 3-phenyl-.

| Reactant | Relative Rate of Acetolysis | Mechanism |

| 2-phenylethyl tosylate | 1 | Sₙ2 pathway |

| 2-(p-methoxyphenyl)ethyl tosylate | 30 | NGP via phenonium ion |

| 2-(p-nitrophenyl)ethyl tosylate | 0.2 | Sₙ2 pathway (deactivated ring) |

| Hypothetical Pentanediamide, 3-phenyl- derivative | Expected > 1 | NGP via phenonium ion |

Source: Data adapted from classic physical organic chemistry examples demonstrating NGP. libretexts.org

Stereochemical Implications in Reaction Pathways

The stereochemical outcome of reactions involving Pentanediamide, 3-phenyl- is of critical interest due to the chiral center at the C3 position. Computational chemistry provides essential tools to predict and rationalize the diastereoselectivity of reactions. vub.ac.benih.gov

For nucleophilic additions to one of the carbonyl groups, the existing stereocenter at C3 would influence the facial selectivity of the attack. Models like the Felkin-Anh or Cram-chelation models provide a qualitative framework, but DFT calculations of the transition states for attack on the re and si faces of the carbonyl would provide a quantitative prediction of the diastereomeric ratio. msu.edu The calculations would compare the energies of the competing transition states, with the lower energy path leading to the major product.

Table 4: Predicted Stereochemical Outcomes for Reactions at C2

This interactive table summarizes the expected stereochemical outcomes for different reaction mechanisms at a carbon adjacent to the C3 stereocenter of Pentanediamide, 3-phenyl-.

| Reaction Type | Assumed Mechanism | Predicted Stereochemical Outcome |

| Nucleophilic Substitution | Sₙ2 | Inversion of Configuration |

| Nucleophilic Substitution | Phenyl Group NGP | Retention of Configuration |

| Radical Abstraction/Addition | Radical Intermediate | Racemization or Diastereoselectivity |

| Enolate Alkylation | Kinetic Control | Diastereoselectivity (Felkin-Anh model) |

Reaction Chemistry and Mechanisms Involving Pentanediamide, 3 Phenyl

Intramolecular Reaction Pathways

Intramolecular reactions involve the interaction of different parts of the same molecule. In the case of Pentanediamide (B1580538), 3-phenyl-, these reactions can lead to the formation of new cyclic structures or the breakdown of the molecule into smaller fragments.

Fragmentation Reactions

Fragmentation is the process where a molecule breaks down into smaller pieces. In mass spectrometry, this process is induced by ionization and provides valuable information about the molecule's structure. wikipedia.org The fragmentation of a molecular ion occurs through the cleavage of its weakest bonds or at bonds near the site of ionization, leading to the formation of more stable cations and radicals. orgchemboulder.com

For amides, a common fragmentation pathway is the McLafferty rearrangement, which is particularly prominent in primary amides. libretexts.orglibretexts.org This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. wikipedia.org Another typical fragmentation pattern for amides involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orglibretexts.orgarizona.edu

The fragmentation of Pentanediamide, 3-phenyl- would likely exhibit patterns characteristic of both amides and aromatic compounds. The presence of the phenyl group would lead to a strong molecular ion peak due to its stable structure. libretexts.org Fragmentation may involve the loss of the amide groups or cleavage at the benzylic position.

Intermolecular Reaction Pathways

Intermolecular reactions occur between two or more separate molecules. These reactions are fundamental to the synthesis of new compounds and the modification of existing ones.

Oxidation and Reduction Reactions

Oxidation and reduction reactions, collectively known as redox reactions, involve the transfer of electrons between chemical species. germanna.edu Oxidation is the loss of electrons or an increase in oxidation state, often involving the gain of oxygen or loss of hydrogen. geniebook.com Reduction is the gain of electrons or a decrease in oxidation state, often involving the loss of oxygen or gain of hydrogen. geniebook.com

The amide functional groups in Pentanediamide, 3-phenyl- are generally stable towards oxidation and reduction. csic.es However, the phenyl group can undergo oxidation under certain conditions, although it is generally resistant. wikipedia.org The reduction of the amide groups to amines is a significant transformation. csic.es This can be achieved through catalytic hydrogenation, a process that is considered environmentally friendly and economically viable. csic.es Various catalysts, including those based on transition metals, have been developed for the hydrogenation of amides. csic.es The specific conditions required for the reduction of Pentanediamide, 3-phenyl- would depend on the chosen catalyst and reaction parameters.

The electrochemical properties of related compounds have been studied. For example, cyclic voltammetry has been used to investigate the redox chemistry of PQQ and its derivatives, showing that the coordination of metal ions can influence their redox potentials. uni-muenchen.de

Substitution Reactions, including Nucleophilic Aromatic Substitution

Substitution reactions involve the replacement of one atom or group in a molecule by another. The phenyl group of Pentanediamide, 3-phenyl- can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The nature of the substituent on the benzene (B151609) ring influences the position of the incoming electrophile. vaia.com

Nucleophilic aromatic substitution (SNAr) is another important class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. byjus.commasterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism. byjus.com While the phenyl group in Pentanediamide, 3-phenyl- is not inherently activated for SNAr, modification of the ring with suitable electron-withdrawing groups could enable such reactions. Directed nucleophilic aromatic substitution reactions have also been developed, allowing for ortho-specific substitution without the need for strong electron-withdrawing groups. rsc.org

Catalytic Transformations Involving the Pentanediamide Moiety

Catalytic transformations are crucial in modern organic synthesis, enabling efficient and selective reactions. The amide groups of the pentanediamide moiety can participate in various catalytic reactions.

One of the most significant catalytic transformations is the hydrolysis of amides to carboxylic acids. This reaction can be catalyzed by acids or bases, but enzymatic and metal-based catalysts offer milder and more selective alternatives. For example, metal-organic frameworks (MOFs) have been developed as heterogeneous catalysts for the hydrolysis of organophosphorous compounds. rsc.org Similarly, catalysts based on samarium-cerium oxides have shown high efficiency in the catalytic hydrolysis of carbonyl sulfide. rsc.org

The amide bond can also be a target for catalytic reduction to form amines, as mentioned previously. csic.es Furthermore, the nitrogen atom of the amide can act as a nucleophile in catalytic reactions. For example, copper-catalyzed transformations of dioxazolones can lead to the formation of N-acyl amidines. beilstein-journals.org Additionally, primary α-amino amides can act as multifunctional organocatalysts in asymmetric transformations. mdpi.com

Recent advances have also seen the development of catalytic one-pot syntheses of N-phenyl alkyl amides from alkenes and aniline, highlighting the versatility of catalytic methods in forming amide bonds. rsc.org

Dehydrogenation Reactions

Dehydrogenation reactions involve the removal of hydrogen from a molecule, typically to form double bonds or new functional groups. While specific studies detailing the dehydrogenation of Pentanediamide, 3-phenyl- are not extensively documented, related processes on similar structures provide insight into potential transformations. For instance, a patent has mentioned 3-phenylglutarimide derivatives in the context of dehydrogenation processes, although specific reaction conditions and outcomes were not detailed. google.com

In a broader context, the dehydrogenation of functional groups in molecules containing a phenyl group and amide functionalities is a known transformation. For example, the catalytic dehydrogenation of alcohols to form ketones or aldehydes is a key step in borrowing hydrogen or hydrogen autotransfer reactions. acs.org This type of reaction often utilizes transition metal catalysts, such as those based on ruthenium. acs.orgresearchgate.net In a hypothetical scenario, if a precursor to Pentanediamide, 3-phenyl- contained hydroxyl groups, a dehydrogenation step could be integral to its synthesis or subsequent modification.

Furthermore, the aerobic oxidation of nitrogen-containing compounds, which can be considered a form of dehydrogenation, has been studied. For example, gold nanoparticles supported on graphite (B72142) have been shown to catalyze the aerobic oxidation of benzylic amines to imines. nih.gov While not directly applicable to the saturated backbone of Pentanediamide, 3-phenyl-, it highlights the potential for catalytic C-H activation and oxidation in related systems.

Aryl boranes have also been shown to undergo reversible dehydrogenation in the presence of rhodium complexes, demonstrating the ability of transition metals to activate B-H bonds and facilitate the removal of hydrogen. rsc.org This reactivity, while on a different functional group, underscores the diverse possibilities for dehydrogenation in molecules containing aryl moieties.

Role as a Ligand or Substrate in Catalytic Cycles

The structure of Pentanediamide, 3-phenyl-, with its two amide functionalities and a phenyl group, suggests its potential to act as a ligand in coordination with metal centers in catalytic cycles. The lone pairs of electrons on the oxygen and nitrogen atoms of the amide groups could coordinate with transition metals.

While direct studies of Pentanediamide, 3-phenyl- as a ligand are scarce, research on analogous compounds provides valuable insights. For example, P-Phenylphosphonic diamide (B1670390) has been shown to act as an effective ligand in transition metal catalysis, particularly with palladium and nickel. These metal complexes have demonstrated catalytic activity in cross-coupling reactions. The phenyl group in such ligands can play a role in stabilizing transition states.